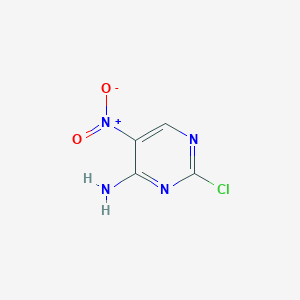
Astacin
描述
Astacin is a member of the metalloendopeptidase family, specifically the this compound family of zinc-dependent metalloproteinases. It was first discovered in the digestive fluid of the European crayfish, Astacus astacus. This compound enzymes are known for their role in the degradation of polypeptides and activation of growth factors. They are found in a wide range of organisms, from hydra to humans, and play crucial roles in various biological processes, including development and tissue differentiation .
准备方法
Astacin is typically synthesized as an inactive zymogen, which requires post-translational modifications to become active. The synthetic route involves the expression of the this compound gene in a suitable host organism, followed by purification and activation of the enzyme. Industrial production methods often utilize recombinant DNA technology to produce large quantities of this compound. The enzyme is then purified using techniques such as affinity chromatography and gel filtration .
化学反应分析
Astacin undergoes several types of chemical reactions, primarily involving the cleavage of peptide bonds in polypeptides. The enzyme’s active site contains a zinc ion, which plays a crucial role in catalysis. Common reactions include:
Hydrolysis: this compound catalyzes the hydrolysis of peptide bonds, leading to the breakdown of proteins into smaller peptides and amino acids.
Oxidation-Reduction: The zinc ion in the active site can participate in redox reactions, facilitating the cleavage of peptide bonds.
Substitution: This compound can undergo substitution reactions where the zinc ion is replaced by other metal ions, affecting the enzyme’s activity .
科学研究应用
Astacin has a wide range of scientific research applications:
Chemistry: this compound is used as a model enzyme to study the mechanisms of metalloproteinases and to develop inhibitors that can regulate its activity.
Biology: this compound plays a role in developmental biology, particularly in processes such as embryonic hatching and tissue differentiation.
Medicine: this compound inhibitors are being explored as potential therapeutic agents for diseases involving excessive proteolysis, such as cancer and fibrosis.
Industry: This compound is used in the food industry for the processing of proteins and in the production of bioactive peptides .
作用机制
Astacin exerts its effects through the hydrolysis of peptide bonds in target proteins. The enzyme’s active site contains a zinc ion coordinated by three histidine residues and a water molecule. The zinc ion activates the water molecule, which then attacks the carbonyl carbon of the peptide bond, leading to its cleavage. This mechanism is common among metalloproteinases and is essential for the enzyme’s catalytic activity .
相似化合物的比较
Astacin is part of the metzincin clan of metalloproteinases, which includes other enzymes such as meprin, serralysin, and matrix metalloproteinases. Compared to these enzymes, this compound has a unique active site structure and substrate specificity. For example:
Meprin: Meprins are involved in the processing of extracellular matrix proteins and have a broader substrate specificity compared to this compound.
Serralysin: Serralysins are bacterial metalloproteinases with a different active site structure and are primarily involved in bacterial virulence.
Matrix Metalloproteinases: These enzymes are involved in the remodeling of the extracellular matrix and have distinct regulatory mechanisms compared to this compound .
This compound’s unique structure and function make it a valuable enzyme for various scientific and industrial applications.
属性
IUPAC Name |
3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASZIXQTZOARSV-QISQUURKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)CC2(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)CC2(C)C)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514-76-1 | |
| Record name | Astacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASTACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JRM9Z96G0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



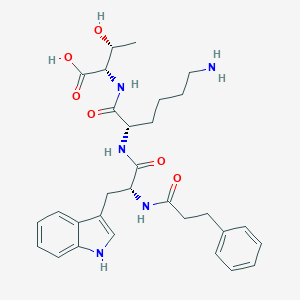
![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)
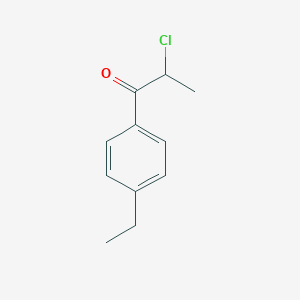
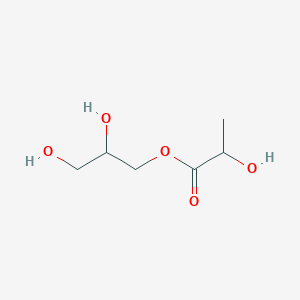
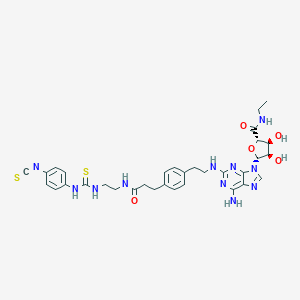


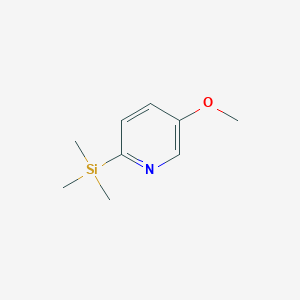


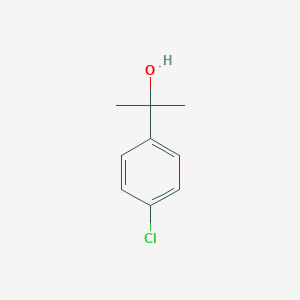
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)
